Computed Lipophilicity (XLogP3) Differentiates N-Allyl-2-methylcyclohexan-1-amine from Des-methyl and Saturated Analogs
N-Allyl-2-methylcyclohexan-1-amine exhibits a computed XLogP3 of 2.7, which is 0.4 units higher than that of N-allylcyclohexanamine (XLogP3 = 2.3) [1]. This difference arises from the additional ring methyl group and translates to an approximately 2.5-fold increase in predicted partition coefficient. While direct experimental logP data are unavailable for the target compound, the computed value suggests moderately enhanced membrane permeability compared to the des-methyl analog, which may be relevant for applications requiring blood-brain barrier penetration or lipid bilayer partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | N-Allylcyclohexanamine (CID 81115): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5× partition coefficient increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Lipophilicity differences of this magnitude can alter pharmacokinetic distribution and off-target binding, making the compound preferable over N-allylcyclohexanamine when higher logP is desired.
- [1] PubChem. Computed XLogP3 values: CID 4711826 (2.7) vs. CID 81115 (2.3). National Center for Biotechnology Information, 2025. View Source
